tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate with an amine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature around 0°C to 25°C.
Substitution: Alkyl halides; reaction temperature around 0°C to 25°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Similar in structure but with different functional groups.
tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate: Contains a hydroxyl group instead of an amino group.
Uniqueness
tert-Butyl 4-amino-1-oxa-9-azaspiro[55]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups
Properties
IUPAC Name |
tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14/h11H,4-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGXPXOAIZQEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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